1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Overview
Description
1-(Prop-2-yn-1-yl)pyrrolidin-2-one, also known as N-propargyl-2-pyrrolidinone, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with a propynyl group at the nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
1-(Prop-2-yn-1-yl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The generation of singlet oxygen and superoxide anion suggests that it may be involved in oxidative stress pathways .
Pharmacokinetics
The compound’s molecular weight (12315200 g/mol) and LogP (017990) suggest that it may have good bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that 1-(prop-2-yn-1-yl)pyrrolidin-2-one may also have diverse effects .
Action Environment
It’s known that the compound should be stored at 2-8°c , indicating that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
1-(Prop-2-yn-1-yl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, it can bind to specific biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range can lead to diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and efficacy of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular responses and biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to certain organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with specific biomolecules and influence their activity . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes.
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one can be achieved through several methods:
N-Alkylation of Pyrrolidin-2-one: This method involves the reaction of pyrrolidin-2-one with propargyl bromide in the presence of a base such as sodium hydroxide.
Reaction of Pyrrolidin-2-one with Propargyl Chloride: Another synthetic route involves the reaction of pyrrolidin-2-one with propargyl chloride in the presence of a base.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different substituents, leading to variations in chemical reactivity and biological activity.
1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one:
1-(Oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a different ring structure, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-prop-2-ynylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGALCLKIGCPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499296 | |
Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-61-0 | |
Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-yn-1-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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